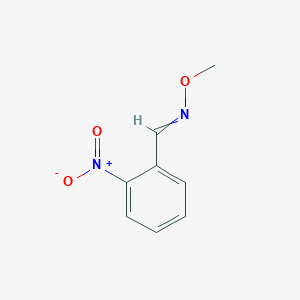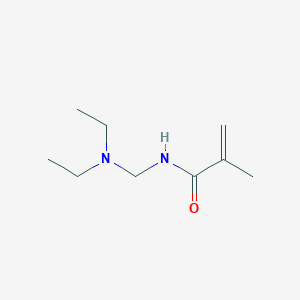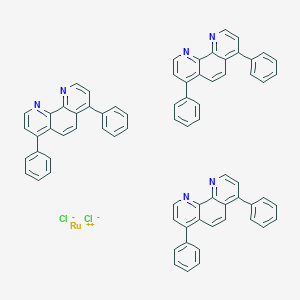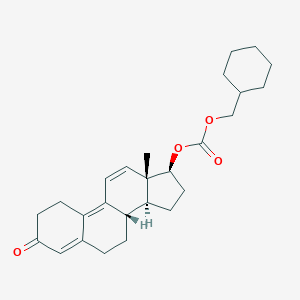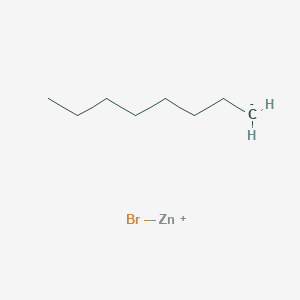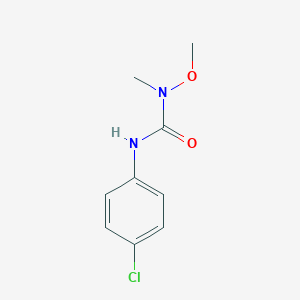
4-Allyloxy-2-hydroxybenzophenon
Übersicht
Beschreibung
4-Allyloxy-2-hydroxybenzophenone (AHB) is a chemical compound with the molecular formula C16H14O3 . It is used as a copolymerizable UV absorber .
Synthesis Analysis
AHB can be grafted onto polypropylene (PP) via melt grafting to improve its electrical properties . The effects of several reaction variables, specifically initiator and monomer content, reaction temperature, rotor speed, and grafting yield time were studied, and the optimal grafting conditions were determined .Molecular Structure Analysis
The linear formula of AHB is H2C=CHCH2OC6H3(OH)COC6H5 . It has a molecular weight of 254.28 .Chemical Reactions Analysis
In a study, AHB was grafted onto PP via melt grafting to improve its electrical properties . The effects of several reaction variables, specifically initiator and monomer content, reaction temperature, rotor speed, and grafting yield time were studied .Physical And Chemical Properties Analysis
AHB has a molecular weight of 254.28 . More detailed physical and chemical properties are not available in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Hochspannungs-Gleichstrom-(HVDC)-Kabelisolierung
AHB wurde verwendet, um die elektrischen Eigenschaften von Polypropylen (PP) zu verbessern, einem vielversprechenden Material für umweltfreundliche HVDC-Kabelisolierung . AHB wurde mit seinen polaren funktionellen Gruppen und seiner konjugierten Struktur über Schmelzpfropfung auf PP gepfropft . Dieser Prozess hemmte effektiv die Ansammlung von Raumladungen und verbesserte den Volumenwiderstand und die Gleichstrom-Durchbruchfestigkeit des gepfropften PP .
Entwicklung umweltfreundlicher Polymer-Isoliermaterialien
Die erfolgreiche Pfropfung von AHB auf PP liefert nützliche Ideen für die Entwicklung und Entwicklung umweltfreundlicher Polymer-Isoliermaterialien für HVDC-Anwendungen . Das gepfropfte PP zeigte den höchsten Volumenwiderstand und die höchste Gleichstrom-Durchbruchfestigkeit, als der Pfropfertrag 0,73 % betrug .
Analytischer Standard
AHB wird als analytischer Standard in der wissenschaftlichen Forschung verwendet . Es eignet sich für Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) und Gaschromatographie (GC) .
Synthese von Medikamenten
4-Hydroxybenzophenon, eine strukturell ähnliche Verbindung wie AHB, wird als Zwischenprodukt für die Synthese von Medikamenten verwendet . Es ist plausibel, dass AHB ähnliche Anwendungen haben könnte.
Kosmetik und Lebensmittelverpackungsmaterialien
Auch hier wird 4-Hydroxybenzophenon, eine strukturell ähnliche Verbindung wie AHB, häufig in Kosmetika wie Lippenstift, Gesichtscremes, Shampoos und Lebensmittelverpackungsmaterialien verwendet . AHB könnte möglicherweise in ähnlichen Anwendungen verwendet werden.
Anwendungen in der optischen Signalverarbeitung
4-Hydroxybenzophenon hat aufgrund seines nichtlinearen Absorptionskoeffizienten dritter Ordnung eine wichtige Rolle in Anwendungen der optischen Signalverarbeitung
Wirkmechanismus
Target of Action
It’s known that the compound can cause skin and eye irritation, and may cause respiratory irritation . This suggests that it interacts with skin, eye, and respiratory system tissues.
Mode of Action
It’s known that the compound has polar functional groups and a conjugated structure . These properties could allow it to interact with biological molecules in its target tissues, leading to the observed irritant effects .
Pharmacokinetics
Given its irritant properties, it’s likely that the compound can be absorbed through the skin and mucous membranes .
Result of Action
It’s known that the compound can cause skin and eye irritation, and may cause respiratory irritation . These effects suggest that the compound can alter cellular function in its target tissues, leading to inflammation and irritation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Allyloxy-2-hydroxybenzophenone. For instance, temperature can affect the grafting yield of the compound . Specifically, excessive temperatures can lead to enhanced homopolymerization, which competes with the grafting reaction and increases chain termination due to increased macroradical activity . Thus, when the temperature exceeded 200°C and continued to increase, the grafting yield decreased .
Safety and Hazards
Zukünftige Richtungen
The use of AHB in the development of new eco-friendly insulation materials to replace traditional cross-linked polyethylene (XLPE) is a promising future direction . This is particularly relevant in the context of HVDC applications, where the development of new eco-friendly insulation materials is urgently needed .
Biochemische Analyse
Biochemical Properties
It is known that the compound contains polar functional groups and a conjugated structure
Cellular Effects
The effects of 4-Allyloxy-2-hydroxybenzophenone on cells and cellular processes have not been extensively studied. It has been grafted onto polypropylene to improve its electrical properties, suggesting that it may influence cell function in some way
Molecular Mechanism
It is known that the compound can be grafted onto polypropylene, suggesting that it may interact with biomolecules in some way
Temporal Effects in Laboratory Settings
It has been used in the development of high-voltage direct current (HVDC) cable insulation, suggesting that it may have long-term effects on cellular function
Eigenschaften
IUPAC Name |
(2-hydroxy-4-prop-2-enoxyphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-2-10-19-13-8-9-14(15(17)11-13)16(18)12-6-4-3-5-7-12/h2-9,11,17H,1,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZIBGFELWPEOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062510 | |
| Record name | Methanone, [2-hydroxy-4-(2-propenyloxy)phenyl]phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2549-87-3 | |
| Record name | 4-(Allyloxy)-2-hydroxybenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2549-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, (2-hydroxy-4-(2-propen-1-yloxy)phenyl)phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002549873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanone, [2-hydroxy-4-(2-propen-1-yloxy)phenyl]phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanone, [2-hydroxy-4-(2-propenyloxy)phenyl]phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of 4-Allyloxy-2-hydroxybenzophenone (AHB) in material science?
A1: AHB is primarily used as a UV absorber and stabilizer in various polymers. Its allyl group allows for grafting onto polymer chains, enhancing its compatibility and long-term performance. Research demonstrates its effectiveness in improving the UV resistance of Ethylene-Vinyl Acetate (EVA) copolymer [] and Polypropylene (PP) [], making them suitable for applications like high-voltage DC cables and outdoor materials.
Q2: How does incorporating AHB into a polymer matrix affect its mechanical properties?
A2: The impact of AHB on mechanical properties depends on the specific polymer and its concentration. Studies on EVA show that incorporating AHB increases breaking elongation but decreases tensile strength []. This suggests that AHB might increase the material's flexibility while slightly compromising its rigidity.
Q3: Can you describe the mechanism by which AHB provides UV protection to materials?
A3: AHB belongs to the benzophenone family of UV absorbers. These molecules absorb UV radiation, particularly in the UV-A and UV-B range, and dissipate the absorbed energy as heat through molecular vibrations. This process prevents the UV radiation from breaking down the polymer chains, thus protecting the material from degradation and extending its lifespan.
Q4: What analytical techniques are commonly employed to characterize AHB and its incorporation into polymers?
A4: Several techniques are used to study AHB and its effects on polymers. Fourier Transform Infrared Spectroscopy (FT-IR) helps identify the characteristic functional groups of AHB and confirm its presence in the polymer matrix []. UV-Visible Spectroscopy assesses the UV absorption properties of the modified material. Additionally, techniques like Field Emission Scanning Electron Microscopy (FESEM) [] can be used to examine the morphology of materials containing AHB.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

